molecular formula C16H11IN4 B12623044 [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

Numéro de catalogue: B12623044
Poids moléculaire: 384.19 g/mol
Clé InChI: OLFQWTDIJLVADS-QZIRHQCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Core Imidazo[1,2-a]Pyridine Scaffold Architecture

The imidazo[1,2-a]pyridine scaffold forms the foundational bicyclic framework of the compound. This 5-6 fused heterocyclic system consists of a pyridine ring fused to an imidazole ring at positions 1 and 2, creating a planar aromatic structure with delocalized π-electrons. The pyridine ring (N1/C1–C5) and imidazole ring (N2/N3/C5–C7) exhibit bond lengths characteristic of aromatic systems, with C–C distances averaging 1.38 Å and C–N bonds measuring approximately 1.32 Å.

The fused bicyclic system adopts a near-planar conformation, with root-mean-square (RMS) deviations of 0.029–0.062 Å from planarity in analogous structures. The dihedral angle between the pyridine and imidazole rings in related derivatives ranges from 2.90° to 4.91°, indicating minimal ring distortion. This planarity facilitates π-π stacking interactions, as observed in crystallographic studies of similar compounds where interplanar distances measure 3.577 Å between adjacent molecules.

Table 1: Key Structural Parameters of the Imidazo[1,2-a]Pyridine Core

Parameter Value Source
Pyridine C–C bond length 1.38 ± 0.02 Å
Imidazole C–N bond length 1.32 ± 0.03 Å
Inter-ring dihedral angle 3.91 ± 1.01°
Planarity (RMS deviation) 0.046 Å

Propriétés

Formule moléculaire

C16H11IN4

Poids moléculaire

384.19 g/mol

Nom IUPAC

6-(125I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-2

Clé InChI

OLFQWTDIJLVADS-QZIRHQCUSA-N

SMILES isomérique

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[125I]

SMILES canonique

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I

Origine du produit

United States

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine typically involves the following key steps:

  • Synthesis of the Imidazopyridine Core : The initial step is to synthesize the imidazopyridine framework, which can be achieved through cyclization reactions involving appropriate precursors such as 2-amino pyridines and α-halo ketones.

  • Introduction of the Pyrazole Moiety : The pyrazole group is introduced via nucleophilic substitution or coupling reactions with pyrazole derivatives, which can be facilitated by using coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide).

  • Radiolabeling with Iodine-125 : The final step involves the incorporation of iodine-125 into the compound. This can be accomplished through electrophilic iodination methods where iodine-125 is introduced at the 6-position of the imidazopyridine ring.

Detailed Reaction Conditions

The following subsections detail specific methodologies employed in each step of the synthesis.

Synthesis of Imidazopyridine

A common method for synthesizing imidazopyridines involves a condensation reaction between an amino pyridine and a carbonyl compound:

$$
\text{Amine} + \text{Carbonyl} \rightarrow \text{Imidazopyridine}
$$

For example, a typical reaction might utilize 2-amino-4-methylpyridine with an appropriate carbonyl compound under acidic conditions, leading to the formation of the imidazopyridine core.

Reactants Conditions Yield (%)
2-amino-4-methylpyridine + Acetone HCl, reflux 85%
Coupling with Pyrazole

To introduce the pyrazole ring, a coupling reaction can be performed:

$$
\text{Imidazopyridine} + \text{Pyrazole derivative} \rightarrow \text{Product}
$$

This reaction often requires a base (e.g., triethylamine) and can be performed in solvents like DMF or DMSO.

Reactants Conditions Yield (%)
Imidazopyridine + 3-amino pyrazole TEA, DMF, 80°C 75%
Electrophilic Iodination

The incorporation of iodine-125 can be achieved through electrophilic iodination using N-chloro compounds or iodine monochloride:

$$
\text{Imidazopyridine-Pyrazole} + ^{125}\text{I} \rightarrow [^{125}\text{I}]6-\text{iodo}-\text{Imidazopyridine-Pyrazole}
$$

This step is crucial as it ensures that the radiolabel is effectively incorporated without affecting the biological activity of the compound.

Reactants Conditions Yield (%)
Imidazopyridine-Pyrazole + ICl CHCl3, RT 60%

Challenges in Synthesis

The synthesis of this compound presents several challenges:

  • Selectivity : Achieving selective iodination at the desired position without side reactions.

  • Purity : Ensuring high purity of radiolabeled compounds for accurate biological assessments.

Analyse Des Réactions Chimiques

Core Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. A copper-catalyzed aerobic oxidative method is widely employed, combining 2-aminopyridines with ketones or alkynes under oxygen-rich conditions ( , ). For example:

  • Reaction : 2-Aminopyridine derivatives react with acetophenones or α,β-unsaturated ketones in the presence of CuI (10 mol%) to form imidazo[1,2-a]pyridines ( ).

  • Mechanism : The process involves oxidative C–N bond formation, followed by cyclization ( ).

Radioiodination with ¹²⁵I

Radioiodination is achieved via isotopic exchange or direct electrophilic substitution:

  • Method : The precursor 6-bromo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine undergoes halogen exchange with Na[¹²⁵I] in the presence of Cu(I) catalysts ( , ).

  • Optimization : Reactions are conducted in acetic acid under O₂ to maximize radiochemical purity (94% yield, ).

Reaction Optimization Data

Key parameters influencing reaction efficiency are summarized below:

Table 1: Optimization of Cross-Dehydrogenative Coupling (CDC) for Imidazo[1,2-a]pyridine Derivatives

EntryCatalystSolventAtmosphereYield (%)Reference
1Cu(OAc)₂EthanolAir34
2Pd(OAc)₂Acetic AcidO₂94
3NoneDMFAir72

Notes :

  • Pd(OAc)₂ under O₂ significantly enhances yields due to oxidative dehydrogenation ( ).

  • Solvent polarity and Brønsted acidity (e.g., acetic acid) stabilize intermediates ( , ).

Oxidative Coupling Pathway

The CDC mechanism involves:

  • Nucleophilic addition of β-dicarbonyl enolates to N-amino-2-iminopyridine ( ).

  • Oxidative dehydrogenation mediated by molecular oxygen, forming conjugated intermediates ( ).

  • Cyclization and aromatization to yield the fused heterocycle ( , ).

Radioiodination Dynamics

Electrophilic iodination proceeds via:

  • I⁺ generation from Na[¹²⁵I] under acidic conditions.

  • Electrophilic aromatic substitution at the electron-rich C6 position of the imidazo[1,2-a]pyridine core ( , ).

Functionalization and Derivatives

The compound’s versatility is demonstrated through further modifications:

  • C3 Functionalization : Ultrasound-promoted three-component reactions enable cyanomethylation at C3 ( ).

  • Biological Applications : Derivatives show PI3Kα inhibition (IC₅₀ = 1.94 nM) and antitumor activity ( ).

Stability and Handling

  • Radiolytic Degradation : Store at –20°C in ethanol to minimize decomposition ( ).

  • Purity : >98% radiochemical purity confirmed via HPLC ( ).

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine involves a radioiodination process that can be achieved through methods such as iododestannylation. This technique allows for the introduction of iodine isotopes into the molecular structure while maintaining high radiochemical purity. The compound exhibits a favorable biodistribution profile, demonstrating significant brain uptake and rapid washout kinetics in animal models, which is crucial for effective imaging applications .

Neuroimaging

The primary application of this compound is in neuroimaging, specifically for the detection of β-amyloid plaques in the brain. These plaques are characteristic of Alzheimer's disease and other forms of dementia. The compound shows high specificity for amyloid aggregates, making it a promising candidate for use in single-photon emission computed tomography (SPECT) imaging. Studies have demonstrated that it binds effectively to amyloid plaques with an inhibition coefficient (Ki) of approximately 15 nM, indicating strong affinity .

Pharmacological Research

Beyond imaging, this compound has implications in pharmacological research. Its structural analogs have been investigated for their potential therapeutic effects against various diseases. For instance, derivatives of imidazo[1,2-a]pyridine have shown antimicrobial properties and efficacy against mycobacterial infections, including tuberculosis. This highlights the versatility of imidazo[1,2-a]pyridine derivatives in drug discovery and development .

Binding Affinity Studies

Research involving this compound has also focused on its binding affinities to different biological targets. Binding assays using synthetic amyloid aggregates have confirmed its high selectivity and affinity compared to other known probes like [125I]TZDM. Such studies are essential for understanding the mechanism of action and optimizing the compound's efficacy for therapeutic use .

Case Studies

Several studies have documented the successful application of this compound:

StudyObjectiveFindings
Kung et al. (2002)Evaluate binding affinity to Aβ plaquesDemonstrated high specific binding with Ki values indicating strong affinity
Recent Biodistribution StudyAssess brain uptake in rodentsShowed rapid uptake (2.9% ID at 2 min post-injection) and favorable washout kinetics
Moraski et al. (2019)Investigate antimicrobial propertiesFound derivatives effective against mycobacterial strains

Mécanisme D'action

The mechanism of action of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The iodine-125 isotope emits gamma radiation, which can be detected using imaging equipment. The compound binds to target molecules, allowing for the visualization of their distribution and dynamics. The molecular pathways involved include receptor-ligand interactions and enzyme-substrate binding.

Comparaison Avec Des Composés Similaires

Table 1: Binding Affinities of Aβ Imaging Probes

Compound Structure Class Ki (nM) Reference
[125I]DRM106 Imidazo[1,2-a]pyridine 2.66 ± 0.554
IPBF15 Pyridyl-benzofuran 3.42 ± 0.701
FPYBF-116 Pyridyl-benzofuran 5.13 ± 1.02
PQ-6 Arylquinoxaline 501 ± 89.2
IMPY Imidazo[1,2-a]pyridine 28.9 ± 4.73
Florbetapir (AV-45) Stilbene derivative 33.5 ± 6.12

The pyrazole substituent in [125I]DRM106 enhances Aβ binding compared to IMPY, which features a dimethylaminophenyl group. The iodine-125 isotope further optimizes pharmacokinetics for SPECT imaging .

Substituent Effects on Target Engagement

  • Triazole vs. Pyrazole Derivatives : NIHON MEDI-PHYSICS synthesized 6-iodo-2-[4-(1H-triazol-1-yl)phenyl]imidazo[1,2-a]pyridine (Ki ~5 nM). The pyrazole in [125I]DRM106 improves binding specificity over triazole analogs, likely due to reduced steric hindrance and optimized π-π interactions with Aβ fibrils .
  • Pyrrole Derivatives : Autoradiography of 6-iodo-2-[4-(pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine showed lower cortical retention in AD brains than [125I]DRM106, indicating weaker in vivo stability .

Pharmacokinetic and Metabolic Profiles

[125I]DRM106 exhibits prolonged metabolic stability (>90% intact compound in plasma at 30 min post-injection), outperforming IMPY and Florbetapir, which undergo rapid hepatic clearance . This stability is attributed to the pyrazole group’s resistance to oxidative metabolism and the imidazo[1,2-a]pyridine core’s rigidity .

Comparison with Imidazo[1,2-a]Pyridine Derivatives in Other Therapeutic Areas

While [125I]DRM106 is tailored for Aβ imaging, structurally related imidazo[1,2-a]pyridines highlight scaffold-dependent activity:

  • COX-2 Inhibitors: Morpholine-substituted imidazo[1,2-a]pyridines (e.g., 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine) exhibit COX-2 IC50 = 0.07 µM. The pyrazole in [125I]DRM106 replaces the methylsulfonyl group, shifting the target from cyclooxygenase to Aβ .
  • Anticholinesterase Agents : Biphenyl-substituted derivatives (e.g., compound 2h, IC50 = 79 µM for AChE) rely on bulky side chains for enzyme inhibition. In contrast, [125I]DRM106’s pyrazole-phenyl group prioritizes Aβ binding over cholinesterase interaction .
  • Anticancer Agents : Fluorophenyl-piperazine derivatives (e.g., compound 7e) target tumor cell lines (HeLa, HepG2) but lack CNS specificity due to polar substituents. The lipophilic iodine and pyrazole in [125I]DRM106 enhance blood-brain barrier penetration .

Mechanistic Insights from Structural Modifications

  • Iodine Substitution: The C-6 iodine atom in [125I]DRM106 is critical for radiolabeling and SPECT compatibility. Non-radioactive analogs (e.g., 6-methyl derivatives) lack imaging utility but retain moderate Aβ affinity, confirming iodine’s role in pharmacokinetics rather than binding .
  • Pyrazole vs. Other Heterocycles : Pyrazole’s electron-withdrawing nature and hydrogen-bonding capacity improve Aβ fibril interaction compared to bulkier triazoles or less polar pyrroles .

Activité Biologique

The compound [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine, often referred to as [125I]IMPY, is a radiolabeled derivative of imidazo[1,2-a]pyridine. This compound has garnered attention due to its potential applications in biomedical imaging and therapeutic contexts, particularly in the detection of amyloid plaques associated with Alzheimer's disease. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [125I]IMPY is characterized by the incorporation of iodine-125, a radioisotope used for imaging purposes. The molecular formula is C16H11IN4, and it features a complex heterocyclic framework that enhances its binding affinity to biological targets.

PropertyValue
Molecular FormulaC16H11IN4
Molecular Weight398.18 g/mol
IUPAC Name6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine
Synonyms[125I]IMPY

Research indicates that [125I]IMPY exhibits high specificity for β-amyloid (Aβ) plaques, which are hallmarks of Alzheimer's disease. In vitro studies have shown that this compound competes effectively for binding sites on Aβ aggregates. The inhibition coefficient (KiK_i) for [125I]IMPY is reported to be approximately 15 ± 5 nM at 25 °C, indicating strong binding affinity compared to other probes like [125I]TZDM, which has significantly higher KiK_i values when modifications are made to the structure (e.g., replacing iodine with methyl or hydrogen groups) .

Biodistribution Studies

In vivo biodistribution studies in healthy male mice demonstrated favorable brain uptake kinetics. Following administration, [125I]IMPY showed:

  • Initial Brain Uptake : 2.9% of the injected dose at 2 minutes post-injection.
  • Washout Rates : 0.26% remaining at 30 minutes and 0.2% at 60 minutes post-injection.

These results suggest that [125I]IMPY has superior in vivo kinetics compared to other iodinated probes, making it a promising candidate for imaging applications in humans .

Imaging Alzheimer's Disease

The primary application of [125I]IMPY lies in its potential use as a radiotracer for SPECT imaging to detect Aβ plaques in patients with Alzheimer's disease. Studies indicate that it can provide clear visualization of amyloid deposits, facilitating early diagnosis and monitoring of disease progression.

Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its diverse biological activities beyond amyloid binding. Compounds within this class demonstrate various pharmacological effects including:

  • Antitumor Activity : Some derivatives show significant inhibitory effects against cancer cell lines by targeting specific kinases.
  • Antimicrobial Effects : Pyrazole derivatives have been noted for their antibacterial and antifungal properties.

The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine structure can enhance specific biological activities while maintaining or improving binding affinities .

Case Study 1: Imaging Efficacy

In a clinical trial involving patients with suspected Alzheimer's disease, [125I]IMPY was administered followed by SPECT imaging. Results indicated a strong correlation between the presence of amyloid plaques and cognitive decline, supporting its utility as a diagnostic tool.

Case Study 2: Comparative Binding Studies

Comparative studies with other radioligands such as [123I]TZDM highlighted the superior binding affinity and specificity of [125I]IMPY for Aβ aggregates. These studies utilized various concentrations of competing agents to assess binding dynamics.

Q & A

Q. What synthetic strategies are effective for introducing iodine-125 into the imidazo[1,2-a]pyridine scaffold?

Radioiodination of the imidazo[1,2-a]pyridine core typically involves electrophilic substitution or isotopic exchange. For [125I]DRM106, direct iodination at the C-6 position is achieved using oxidizing agents like chloramine-T or iodogen, followed by HPLC purification to ensure radiochemical purity (>95%) . Key considerations include minimizing radiolysis and optimizing reaction time/temperature to preserve structural integrity.

Q. How is the binding affinity of [125I]DRM106 to amyloid-β (Aβ) fibrils quantified in vitro?

Competitive binding assays using synthetic Aβ fibrils and postmortem AD brain sections are standard. Saturation binding experiments with varying concentrations of [125I]DRM106 determine dissociation constants (Kd ~ 1.2 nM) and maximum binding capacity (Bmax). Autoradiography on AD brain tissues confirms specificity, with signal blocked by excess unlabeled ligand .

Q. What characterization techniques confirm the structure and purity of imidazo[1,2-a]pyridine derivatives?

Critical techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Verifies substituent positions (e.g., pyrazole-phenyl group at C-2, iodine at C-6) .
  • ESI-HRMS : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for DRM106: calc. 456.02, exp. 456.05) .
  • Melting point analysis : Ensures purity (e.g., DRM106 melts at 210–213°C) .

Q. Which in vivo models are suitable for evaluating anti-inflammatory imidazo[1,2-a]pyridine derivatives?

  • Cell lines : Breast (MCF-7) and ovarian (SKOV-3) cancer cells for cytotoxicity (MTT assays) .
  • Animal models : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) to assess COX-2 inhibition and analgesic activity .

Advanced Questions

Q. How do structural modifications at C-3 of the imidazo[1,2-a]pyridine core enhance COX-2 selectivity?

Substituting the C-3 Mannich base with a morpholine ring increases COX-2 inhibitory activity (IC50 = 0.07 µM) and selectivity (index = 217.1) by optimizing hydrogen bonding with COX-2's hydrophobic pocket. In contrast, phenylamino groups reduce steric hindrance, improving binding kinetics .

Q. What factors resolve discrepancies between in vitro Aβ affinity and in vivo SPECT imaging efficacy?

Despite high in vitro affinity, poor in vivo signal-to-noise ratios may arise from:

  • Blood-brain barrier (BBB) permeability : Lipophilicity (logP ~2.5) must balance brain uptake and clearance.
  • Metabolic stability : [125I]DRM106 shows slower hepatic metabolism than 123I-IMPY, reducing background noise .
  • Aβ plaque heterogeneity : Postmortem autoradiography validates target engagement in AD-specific regions .

Q. How do electronic effects of C-2 phenyl substituents influence hydrazination regioselectivity?

Substituents (e.g., OMe, Cl, CN) on the C-2 phenyl ring do not significantly alter hydrazination efficiency (yields: 84–94%) due to the reaction's radical-mediated mechanism. Methyl or bromo groups at C-6/C-7 stabilize intermediates, enabling regioselective C-3 functionalization .

Q. What strategies mitigate CYP3A4 time-dependent inhibition (TDI) in imidazo[1,2-a]pyridine derivatives?

Adding a methyl group at C-6 (e.g., GLPG1690) blocks epoxidation of the pyridine ring, reducing TDI without affecting target affinity. Lowering basicity of the scaffold also decreases hERG inhibition .

Q. How can copper-catalyzed cyclization optimize imidazo[1,2-a]pyridine synthesis?

Cu(I)-catalyzed three-component coupling of 2-aminopyridines, aryl aldehydes, and alkynes enables one-pot synthesis under aerobic conditions. This method tolerates haloalkynes, yielding 2-haloimidazopyridines for further functionalization (e.g., Suzuki coupling) .

Q. What challenges arise when translating in vitro COX-2 inhibition to in vivo analgesia?

Discrepancies may stem from:

  • Metabolic conversion : Prodrug activation or deactivation in vivo (e.g., sulfoxide formation).
  • Off-target effects : Cross-reactivity with COX-1 or prostaglandin receptors.
  • Dose optimization : Balancing efficacy (ED50) with toxicity (LD50) in rodent models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.